2-(2-Chlorophenyl)ethanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

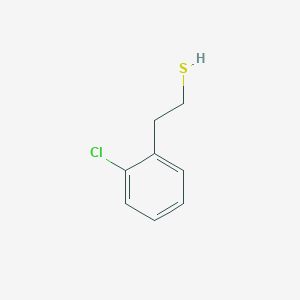

“2-(2-Chlorophenyl)ethanethiol” is a chemical compound with the molecular formula C8H9ClS and a molecular weight of 172.68 . It is also known by its IUPAC name, this compound .

Synthesis Analysis

A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone has been proposed . This process involves the reduction of 2-CPNCH to norketamine using zinc powder and formic acid. Norketamine is then reacted with formaldehyde and formic acid to synthesize ketamine .Chemical Reactions Analysis

In the context of ketamine synthesis, 2-(2-chlorophenyl)-2-nitrocyclohexanone (2-CPNCH) is reduced to norketamine using zinc powder and formic acid. Norketamine is then methylated to synthesize ketamine .Scientific Research Applications

Environmental Analysis and Monitoring

2-(2-Chlorophenyl)ethanethiol and its derivatives play a significant role in environmental studies. Zhou et al. (2007) explored the use of TiO2 nanotubes as a solid-phase extraction adsorbent for environmental water samples. They focused on various chlorophenyl compounds as target analytes, demonstrating the material's potential in environmental field applications (Zhou et al., 2007). Similarly, Li et al. (2010) developed a novel sample preparation technique for the determination of dicofol and its degradation products, including 2-(2-chlorophenyl)-2-(4-chlorophenyl)-1,1-dichloroethene, in water samples (Li et al., 2010).

Industrial Applications

In industrial contexts, chlorophenyl compounds are utilized in various ways. Swaid et al. (2022) discussed the synthesis of an alternative substance to tetrahydrothiophene for use as an odorant in liquid petroleum gas, highlighting the broader applications of chlorophenyl-related compounds in industrial settings (Swaid et al., 2022).

Chemical Synthesis and Reactions

In the field of chemical synthesis, Alkema and Arens (1960) studied the free-radical addition of ethanethiol to acetylenic ethers, providing insights into the reactivity and applications of ethanethiols in synthetic chemistry (Alkema & Arens, 1960).

Pollution and Health Studies

Several studies have examined the impact of chlorophenyl compounds, such as DDT and its metabolites, on human health and the environment. For instance, Longnecker et al. (2001) investigated the association between maternal serum concentration of DDT metabolite DDE and preterm and small-for-gestational-age babies at birth, reflecting the potential health risks associated with these compounds (Longnecker et al., 2001).

Future Directions

The future directions for “2-(2-Chlorophenyl)ethanethiol” could involve further exploration of its potential uses in chemical synthesis, particularly in the context of pharmaceuticals. For example, its role in the synthesis of ketamine suggests potential applications in the development of anesthetics and other related drugs .

Mechanism of Action

Biochemical Pathways

A related compound, 2-(2-chlorophenyl)ethylbiguanide, has been shown to affect the unfolded protein response (upr) pathway, attenuating atf4 and grp78, typical downstream targets of the upr

Result of Action

The related compound 2-(2-chlorophenyl)ethylbiguanide has been shown to have cytotoxic action on ht-29 cells under a serum- and glucose-deprived condition .

properties

IUPAC Name |

2-(2-chlorophenyl)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMSNXHKWBFVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCS)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131911-21-2 |

Source

|

| Record name | 2-(2-chlorophenyl)ethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2861881.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2861889.png)

![1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride](/img/structure/B2861891.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2861893.png)

![4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2861896.png)

![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2861898.png)